molecular formula C9H12O2 B1302212 4-Methoxy-2-methylbenzyl alcohol CAS No. 52289-55-1

4-Methoxy-2-methylbenzyl alcohol

Cat. No.: B1302212
CAS No.: 52289-55-1
M. Wt: 152.19 g/mol
InChI Key: HIGOQWJOANGLIL-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbenzyl alcohol: is an organic compound with the molecular formula C9H12O2 . It is a derivative of benzyl alcohol, where the benzene ring is substituted with a methoxy group (-OCH3) at the 4-position and a methyl group (-CH3) at the 2-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-2-methylbenzyl alcohol can be synthesized through several methods. One common method involves the reduction of 4-methoxy-2-methylbenzaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde. This process uses catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-methylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-methoxy-2-methylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to 4-methoxy-2-methylbenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group (-OH) is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (CH2Cl2) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products Formed:

Scientific Research Applications

Chemistry: 4-Methoxy-2-methylbenzyl alcohol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate for enzymes involved in oxidation-reduction processes .

Medicine: Although not a drug itself, this compound is used in the synthesis of medicinal compounds. Its derivatives may possess pharmacological activities, making it valuable in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. It is also employed in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-methoxy-2-methylbenzyl alcohol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various transformations. In biological systems, it may interact with enzymes and proteins, influencing their activity and function. The methoxy and methyl groups on the benzene ring can affect the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

    4-Methoxybenzyl alcohol: Lacks the methyl group at the 2-position.

    2-Methylbenzyl alcohol: Lacks the methoxy group at the 4-position.

    Benzyl alcohol: Lacks both the methoxy and methyl groups.

Uniqueness: 4-Methoxy-2-methylbenzyl alcohol is unique due to the presence of both methoxy and methyl groups on the benzene ring. These substituents influence its chemical and physical properties, making it distinct from other benzyl alcohol derivatives. The methoxy group increases its electron density, enhancing its nucleophilicity, while the methyl group provides steric hindrance, affecting its reactivity in certain reactions .

Properties

IUPAC Name

(4-methoxy-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGOQWJOANGLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374854
Record name 4-Methoxy-2-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52289-55-1
Record name 4-Methoxy-2-methylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52289-55-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 4-methoxy-2-methylbenzoate (11.4 g, 63.3 mmol) in THF (65 mL) at 0° C., LiAlH4 (1M in ether, 76.0 mL, 75.9 mmol) was added via addition funnel over 50 min. The ice water bath was removed, and the reaction was allowed to stir at room temperature for 30 min. Upon completion, the reaction was cooled to 0° C. and sodium sulfate decahydrate was added portionwise until the bubbling ceased. The reaction was then diluted with ether and filtered. The filtrate was concentrated under reduced pressure to give (4-methoxy-2-methylphenyl)methanol (8.2 g) as a clear oil. 1H NMR (300 MHz, CDCl3): δ 7.23 (d, 1H), 6.72 (m, 2H), 4.63 (d, 2H), 3.79 (s, 3H), 2.36 (s, 3H), 1.42 (t, 1H).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxy-2-methylbenzyl alcohol
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